2-methylbutanoyl-CoA
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Overview
Description
2-methylbutanoyl-CoA is a short-chain, methyl-branched fatty acyl-CoA having 2-methylbutanoyl as the S-acyl group. It is a short-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA. It derives from a coenzyme A and a 2-methylbutyric acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Biofuel and Chemical Production
2-methylbutanoyl-CoA plays a role in biofuel production. In a study on Methylobacterium extorquens AM1, a pathway involving coenzyme A (CoA)-derivative metabolites, including this compound, was engineered to produce 1-butanol, a potential biofuel. This research highlights the biotechnological potential of these metabolic pathways (Hu & Lidstrom, 2014).
Metabolic Studies in Ascaris Muscle
This compound is involved in the metabolism of Ascaris lumbricoides muscle. A study identified 2-methylacetoacetyl-CoA reductase, which plays a role in the synthesis of 2-methylbutyrate by Ascaris muscle. This enzyme demonstrated a specific interaction with branched CoA derivatives, highlighting the importance of this compound in Ascaris muscle metabolism (Suarez de Mata et al., 1983).
Fruit Ripening and Flavor Formation
Research on Red Delicious apples shows that the biosynthesis of volatile esters, including 2-methylbutyl acetate, involves conversion processes that include this compound. The study provides insights into the reduced metabolism of isoleucine to this compound, affecting ester synthesis in apples stored under certain conditions (Matich & Rowan, 2007).
Biotechnological Production of 2-Hydroxyisobutyric Acid
A study explored the use of this compound in the biotechnological production of 2-hydroxyisobutyric acid (2-HIBA), an important building block for polymer synthesis. The research discusses utilizing biotechnological processes involving this compound for producing 2-HIBA from renewable carbon (Rohwerder & Müller, 2010).
Medicinal Chemistry
In medicinal chemistry, CoA adducts of 4-oxo-4-phenylbut-2-enoates, which involve this compound, have been studied as inhibitors in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This research has implications for developing novel antibacterial agents (Li et al., 2011).
Isoleucine Metabolism and Medical Conditions
2-methylbutyryl-CoA dehydrogenase deficiency, related to isoleucine catabolism, was studied in the context of its clinical relevance. This research contributes to understanding metabolic disorders and their implications for human health (Sass et al., 2008).
Properties
Molecular Formula |
C26H44N7O17P3S |
---|---|
Molecular Weight |
851.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1 |
InChI Key |
LYNVNYDEQMMNMZ-XGXNYEOVSA-N |
Isomeric SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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